molecular formula C11H12OS B8480848 5-(Allyloxy)-1,3-dihydro-2-benzothiophene

5-(Allyloxy)-1,3-dihydro-2-benzothiophene

Cat. No.: B8480848
M. Wt: 192.28 g/mol
InChI Key: GNQTWGOKMKNGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Allyloxy)-1,3-dihydro-2-benzothiophene is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

5-prop-2-enoxy-1,3-dihydro-2-benzothiophene

InChI

InChI=1S/C11H12OS/c1-2-5-12-11-4-3-9-7-13-8-10(9)6-11/h2-4,6H,1,5,7-8H2

InChI Key

GNQTWGOKMKNGSA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(CSC2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude diol from stage (i) (3.5 g, 18 mmol) was dissolved in DCM (60 mL) and treated with Et3N (10 mL, 72 mmol) and the solution was cooled to 0° C. Methanesulfonyl chloride (4.2 mL, 54 mmol) was added dropwise and the solution was stirred for 1 h being allowed to reach room temperature. The reaction was then quenched by the addition of water followed by 2M HCl (50 mL). The DCM layer was separated and the aqueous layer was re-extracted with DCM (50 mL). The combined organic fractions were washed with water (50 mL), dried (MgSO4) and concentrated to a volume of ca. 30 mL. Benzyltriethylammonium chloride (1 g) was added followed by a solution of sodium sulfide (5 g, 91 mmol) in water (50 mL). The mixture was stirred rapidly under a nitrogen atmosphere for 15 h. The organic layer was separated and the aqueous layer was re-extracted with DCM (50 mL). The combined organic layers were dried (MgSO4) and evaporated to a yellow oil. Flash chromatography afforded two fractions; the first was pure product and the second product contaminated with dimeric material. Trituration of the second fraction caused crystallisation of the dimeric material which was removed by filtration. The filtrate was combined with the first chromatography fraction to afford the desired product (800 mg, 23%); δH (CDCl3, 400 MHz) 4.16 (2H, s), 4.19 (2H, s), 4.48 (2H, m), 5.26 (1H, d), 5.37 (1H, d), 5.95-6.06 (1H, m), 6.74 (2H, m), 7.09 (1H, d).
Name
diol
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
23%

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